![molecular formula C13H17ClOS B14341387 Benzene, [(chlorocyclohexylmethyl)sulfinyl]- CAS No. 104354-60-1](/img/structure/B14341387.png)
Benzene, [(chlorocyclohexylmethyl)sulfinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(chlorocyclohexylmethyl)sulfinyl]- is an organic compound that features a benzene ring substituted with a chlorocyclohexylmethyl group and a sulfinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(chlorocyclohexylmethyl)sulfinyl]- typically involves the following steps:
Formation of Chlorocyclohexylmethyl Group: This can be achieved by chlorinating cyclohexylmethanol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions.
Attachment to Benzene Ring: The chlorocyclohexylmethyl group is then attached to the benzene ring through a Friedel-Crafts alkylation reaction using aluminum chloride (AlCl3) as a catalyst.
Introduction of Sulfinyl Group: The final step involves the oxidation of the sulfide to a sulfoxide using an oxidizing agent such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Industrial Production Methods
In an industrial setting, the production of Benzene, [(chlorocyclohexylmethyl)sulfinyl]- would follow similar synthetic routes but on a larger scale. The process would involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA), potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro, sulfonic acid, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, [(chlorocyclohexylmethyl)sulfinyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, [(chlorocyclohexylmethyl)sulfinyl]- involves its interaction with molecular targets through its functional groups. The sulfinyl group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, [(chlorocyclohexylmethyl)sulfanyl]-: Similar structure but with a sulfide group instead of a sulfinyl group.
Benzene, [(chlorocyclohexylmethyl)sulfonyl]-: Similar structure but with a sulfone group instead of a sulfinyl group.
Benzene, [(cyclohexylmethyl)sulfinyl]-: Similar structure but without the chlorine atom.
Eigenschaften
CAS-Nummer |
104354-60-1 |
|---|---|
Molekularformel |
C13H17ClOS |
Molekulargewicht |
256.79 g/mol |
IUPAC-Name |
[chloro(cyclohexyl)methyl]sulfinylbenzene |
InChI |
InChI=1S/C13H17ClOS/c14-13(11-7-3-1-4-8-11)16(15)12-9-5-2-6-10-12/h2,5-6,9-11,13H,1,3-4,7-8H2 |
InChI-Schlüssel |
RYJJRAKMTCKYLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(S(=O)C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


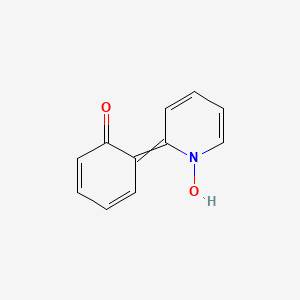
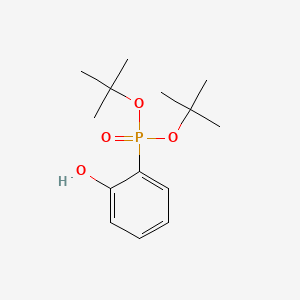
![Thiophene, 2,2'-[1,2-bis(methylene)-1,2-ethanediyl]bis-](/img/structure/B14341336.png)
![11-Chloromethylene pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one](/img/structure/B14341347.png)
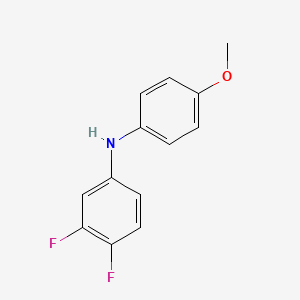
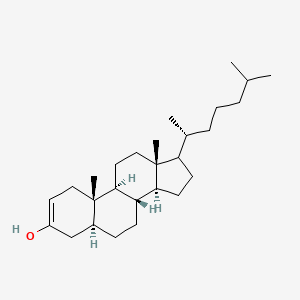
![2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14341377.png)
![6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine](/img/structure/B14341384.png)
![(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione](/img/structure/B14341389.png)

![[Fluoro(dimethyl)silyl]methyl 4-bromobenzoate](/img/structure/B14341392.png)
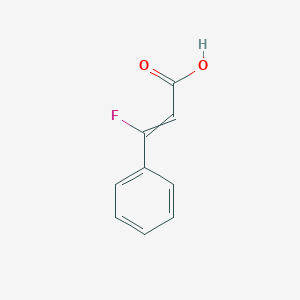
![[3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile](/img/structure/B14341398.png)
![4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid](/img/structure/B14341406.png)
